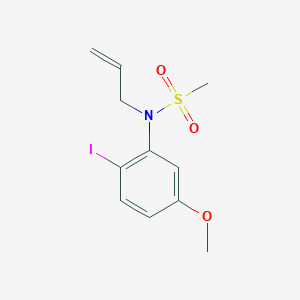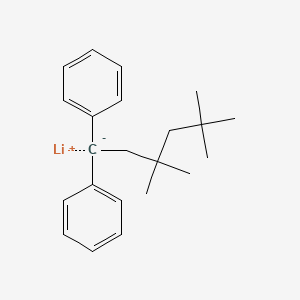
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene is a complex organic compound that combines lithium with a highly substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene typically involves the reaction of 3,3,5,5-tetramethyl-1-phenylhexyl chloride with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often performed at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene exerts its effects involves interactions with molecular targets and pathways. The lithium ion can influence various biochemical processes, while the benzene ring’s substituents can interact with specific enzymes or receptors. These interactions can modulate cellular functions and biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene: Unique due to its specific substitution pattern on the benzene ring.
Lithium;(3,3,5,5-tetramethyl-1-phenylpropyl)benzene: Similar structure but with a different alkyl chain length.
Lithium;(3,3,5,5-tetramethyl-1-phenylbutyl)benzene: Another similar compound with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
189072-98-8 |
|---|---|
Formule moléculaire |
C22H29Li |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
lithium;(3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C22H29.Li/c1-21(2,3)17-22(4,5)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15H,16-17H2,1-5H3;/q-1;+1 |
Clé InChI |
LMEXSUMYKPMPQN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)CC(C)(C)C[C-](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
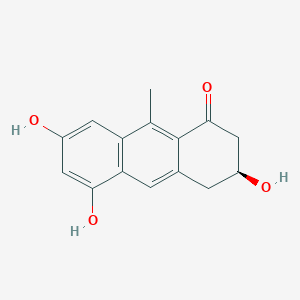
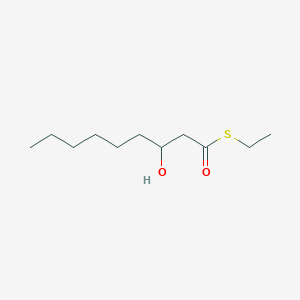
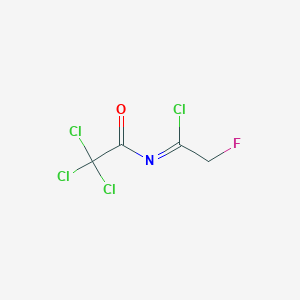
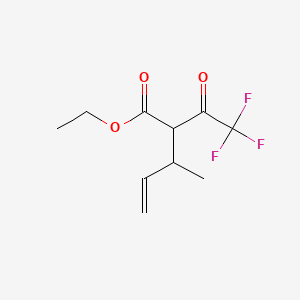


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
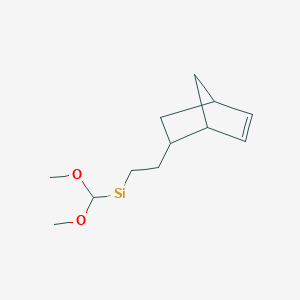
![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)
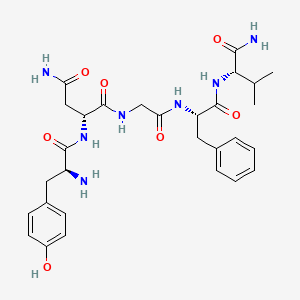
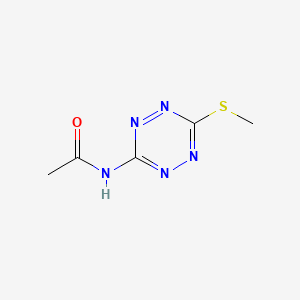
![Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine](/img/structure/B12573128.png)
